Product packaging for Methyl 1,2,4-triazine-3-carboxylate(Cat. No.:CAS No. 16721-40-7)

Methyl 1,2,4-triazine-3-carboxylate

Cat. No.: B092250
CAS No.: 16721-40-7
M. Wt: 139.11 g/mol
InChI Key: WYUCBDGZVSGXRP-UHFFFAOYSA-N
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Description

Methyl 1,2,4-triazine-3-carboxylate (CAS 16721-40-7) is a chemical compound belonging to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles known for their diverse applications in scientific research . The molecular formula for this ester is C 5 H 5 N 3 O 2 . 1,2,4-Triazines are recognized as valuable synthetic intermediates, particularly in inverse electron demand Diels-Alder (IEDDA) reactions, which are powerful for constructing complex nitrogen-containing heterocyclic structures found in natural products and pharmaceuticals . Furthermore, compounds with the 1,2,4-triazine moiety frequently exhibit biological activity and are explored for their potential as therapeutic agents . They have been investigated as core structures in various pharmacological contexts, including as antimicrobial and antitubercular agents , as well as α-glucosidase inhibitors for diabetes research . This methyl ester serves as a versatile building block for the synthesis of more complex molecules for research and development purposes. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5N3O2 B092250 Methyl 1,2,4-triazine-3-carboxylate CAS No. 16721-40-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 1,2,4-triazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O2/c1-10-5(9)4-6-2-3-7-8-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUCBDGZVSGXRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50481289
Record name Methyl 1,2,4-triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16721-40-7
Record name Methyl 1,2,4-triazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50481289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of Methyl 1,2,4 Triazine 3 Carboxylate and Its Derivatives

Inverse Electron Demand Diels-Alder (IEDDA) Cycloadditions of 1,2,4-Triazines

The most prominent reaction of 1,2,4-triazines is the inverse electron demand Diels-Alder (IEDDA) reaction. nih.govnih.gov The presence of three nitrogen atoms within the six-membered ring renders the system electron-poor, making it an excellent azadiene for cycloadditions with electron-rich dienophiles. nih.gov This reactivity is central to the synthesis of a variety of other heterocyclic systems.

Mechanistic Elucidation of Dienophilic Behavior and Regioselectivity

The IEDDA reaction is a [4+2] cycloaddition where, contrary to the "normal" Diels-Alder reaction, the electronic demand is inverted. The reaction occurs between an electron-deficient diene (the 1,2,4-triazine) and an electron-rich dienophile (e.g., enamines, ynamines, strained alkenes). researchgate.net The mechanism is governed by Frontier Molecular Orbital (FMO) theory, where the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the azadiene. The low-energy LUMO of the 1,2,4-triazine (B1199460) ring is key to its high reactivity in these transformations.

The reactivity and regioselectivity of the cycloaddition are significantly influenced by substituents on both the triazine and the dienophile. researchgate.net For the triazine, electron-withdrawing substituents, such as the carboxylate group in Methyl 1,2,4-triazine-3-carboxylate, lower the energy of the LUMO, thereby accelerating the reaction. nih.gov The reaction proceeds via a concerted or stepwise pathway, forming a bicyclic intermediate which is typically unstable. This intermediate rapidly undergoes a retro-Diels-Alder reaction, extruding a molecule of dinitrogen (N₂) to form a new, stable aromatic ring. scilit.com

Regioselectivity is determined by the substitution pattern on the 1,2,4-triazine ring. Cycloaddition generally occurs across the C3 and C6 positions of the triazine. scilit.com For unsymmetrical dienophiles, the regiochemical outcome is dictated by the matching of orbital coefficients to achieve the most stabilized transition state.

Synthetic Applications in the Formation of Pyridines and Pyrimidines

The IEDDA reaction of 1,2,4-triazines is a powerful and well-established method for the synthesis of highly substituted pyridines. nih.govnih.gov The reaction with various electron-rich dienophiles, followed by the characteristic loss of N₂, provides a modular route to the pyridine (B92270) core.

A classic application involves the reaction of 1,2,4-triazines with enamines. The cycloaddition leads to a dihydropyridine (B1217469) intermediate after N₂ extrusion, which then eliminates an amine to afford the final substituted pyridine product. scilit.com Similarly, reaction with ynamines (alkynes bearing a nitrogen substituent) yields pyridines directly after the initial cycloaddition and N₂ loss. The versatility of this approach allows for the construction of complex pyridine-containing molecules from simple precursors. nih.gov

While 1,2,4-triazines are precursors to pyridines, the isomeric 1,2,3-triazines have been shown to be effective reagents for the synthesis of pyrimidines. nih.govorganic-chemistry.org For instance, Methyl 1,2,3-triazine-5-carboxylate reacts rapidly with a wide range of amidines to produce substituted pyrimidines in high yields. organic-chemistry.orgresearchgate.net This highlights the differential reactivity of triazine isomers and their utility in accessing distinct heterocyclic families.

Table 1: IEDDA Reactions of Triazines for Heterocycle Synthesis

Triazine Isomer Dienophile Product Heterocycle Reference
1,2,4-Triazine Enamine Pyridine scilit.com
1,2,4-Triazine Ynamine Pyridine nih.gov
1,2,3-Triazine Amidine Pyrimidine organic-chemistry.orgresearchgate.net

Transformations at the Carboxylate Moiety of this compound

The methyl ester group at the 3-position of the triazine ring is a versatile handle for further synthetic modifications, allowing for the introduction of a variety of other functional groups.

Hydrolysis to 1,2,4-Triazine-3-carboxylic Acid

The methyl ester of this compound can be readily hydrolyzed to its corresponding carboxylic acid, 1,2,4-Triazine-3-carboxylic acid. This transformation is typically achieved under basic conditions. A common method involves refluxing the ester in a mixture of an alcohol, such as methanol (B129727) or ethanol, and an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). google.comrsc.org Following the complete cleavage of the ester, the reaction mixture is acidified to protonate the carboxylate salt, leading to the precipitation or extraction of the pure carboxylic acid. google.com This acid is a key intermediate for further functionalization, such as amidation reactions.

Amidation Reactions for Carboxamide Synthesis

1,2,4-Triazine-3-carboxamide derivatives can be synthesized from the methyl ester via two primary routes. The first is a direct conversion through aminolysis or ammonolysis, where the ester is treated with ammonia (B1221849) (for the primary amide) or a primary/secondary amine (for substituted amides). This reaction is often carried out in a solvent like methanol, sometimes at elevated temperatures. researchgate.net

The second, more common approach is a two-step sequence. First, the methyl ester is hydrolyzed to 1,2,4-triazine-3-carboxylic acid as described above. The resulting acid is then coupled with a desired amine using standard peptide coupling reagents. google.com A wide array of coupling agents can be employed, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or other reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). rsc.org This method is highly versatile and allows for the synthesis of a large library of amide derivatives.

Exploration of Other Functional Group Interconversions

The carboxylate group can be transformed into a range of other functionalities, significantly expanding the synthetic utility of the 1,2,4-triazine scaffold.

Reduction to Alcohol: The ester can be reduced to the corresponding primary alcohol, (1,2,4-Triazin-3-yl)methanol. Standard reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF. Alternatively, milder and more selective methods have been developed, such as sodium borohydride (B1222165) (NaBH₄) activated by additives, or catalytic hydrosilylation using a silane (B1218182) in the presence of a transition metal catalyst like manganese.

Conversion to Hydrazide: The reaction of this compound with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcoholic solvent like ethanol, yields 1,2,4-Triazine-3-carbohydrazide. This is a standard and efficient method for converting esters to hydrazides. The resulting carbohydrazide (B1668358) is a valuable intermediate for synthesizing other heterocyclic systems, such as pyrazoles or other triazole derivatives.

Conversion to Nitrile: The carboxylate group can be converted to a nitrile group (1,2,4-Triazine-3-carbonitrile) via a two-step process. First, the ester is converted to the primary amide, 1,2,4-Triazine-3-carboxamide, as described in section 3.2.2. The subsequent dehydration of the amide furnishes the nitrile. A variety of dehydrating agents can be used for this purpose, with modern methods favoring mild reagents like cyanuric chloride in N,N-dimethylformamide (DMF), which has been shown to be effective for the dehydration of various heterocyclic carboxamides.

Table 2: Summary of Functional Group Interconversions at the C3-Position

Starting Material Reagent(s) Product Reference

Nucleophilic and Electrophilic Reactivity Profiles of the 1,2,4-Triazine Ring System

The 1,2,4-triazine ring is a π-deficient heteroaromatic system due to the presence of three electronegative nitrogen atoms. This electron deficiency makes the carbon atoms of the ring highly susceptible to attack by nucleophiles, while rendering the ring generally unreactive towards electrophilic substitution. The presence of an electron-withdrawing methyl carboxylate group at the C3 position further enhances this electron deficiency.

Nucleophilic Reactivity:

The primary mode of reaction for 1,2,4-triazines is nucleophilic substitution. This can occur through several mechanisms, most notably nucleophilic substitution of hydrogen (SNH) and ipso-substitution (SNipso) where a leaving group is displaced.

Nucleophilic Substitution of Hydrogen (SNH): The electron-poor nature of the 1,2,4-triazine core facilitates the direct addition of nucleophiles to the ring carbons, particularly at the C5 and C6 positions, followed by oxidation of the resulting σH-adduct to restore aromaticity. Grignard reagents and organolithium compounds are commonly used for such functionalization. For instance, the reaction of 1,2,4-triazine 4-oxides with Grignard reagents can lead to the formation of 5-alkyl or 5-aryl substituted 1,2,4-triazines. researchgate.net

Ipso-Nucleophilic Substitution (SNipso): In derivatives of this compound bearing a suitable leaving group (e.g., a cyano or methylthio group) at other positions, ipso-substitution is a viable pathway. researchgate.netrsc.org For example, the cyano group in 5-cyano-1,2,4-triazines can be displaced by Grignard reagents. researchgate.net

Reactions with N- and O-Nucleophiles: 1,2,4-triazines readily react with various nitrogen and oxygen nucleophiles. Fused 1,2,4-triazine systems can undergo nucleophilic substitution where an azolyl group is displaced by amines or alcohols. nih.gov

The reactivity of the 1,2,4-triazine ring is significantly influenced by the substituents present. Electron-withdrawing groups, such as the methyl carboxylate group in the title compound, activate the ring towards nucleophilic attack. Conversely, electron-donating groups can decrease this reactivity. researchgate.net

Electrophilic Reactivity:

Direct electrophilic substitution on the carbon atoms of the 1,2,4-triazine ring is generally difficult due to the ring's electron-deficient character. The nitrogen atoms, being the most electron-rich centers, are more likely to be the sites of electrophilic attack (e.g., N-alkylation or N-oxidation). However, such reactions are less common compared to the versatile nucleophilic chemistry of this ring system.

Table 1: Reactivity Profile of the 1,2,4-Triazine Ring

Reactivity TypeDescriptionCommon ReagentsResulting Products
Nucleophilic Substitution (SNH) Direct substitution of a hydrogen atom on the electron-deficient ring. Favored at C5 and C6 positions.Grignard Reagents (RMgX), Organolithium Reagents (RLi)5- or 6-substituted 1,2,4-triazines
Nucleophilic Substitution (SNipso) Displacement of a leaving group (e.g., -CN, -SMe) by a nucleophile.Grignard Reagents, Amines, AlcoholsSubstituted 1,2,4-triazines
Electrophilic Attack Generally unreactive at ring carbons. Attack occurs preferentially at ring nitrogen atoms.Alkyl halides, Peroxy acidsN-alkylated or N-oxide derivatives

Ring Contraction and Expansion Reactions in 1,2,4-Triazine Chemistry

The 1,2,4-triazine scaffold can undergo fascinating rearrangement reactions that lead to either smaller (ring contraction) or larger (ring expansion) heterocyclic systems. These transformations provide valuable synthetic routes to other important classes of compounds.

Ring Contraction:

A notable transformation of the 1,2,4-triazine ring is its contraction to form five-membered heterocycles, particularly imidazole (B134444) derivatives. researchgate.net These reactions can be initiated by various reagents and conditions.

Tandem Reactions: Certain reactions proceed through a tandem sequence where the initial step is followed by a rearrangement and contraction of the triazine ring. For example, the reaction of specific fused 1,2,4-triazines with heteroaromatic aldehydes can lead to the formation of substituted thioglycolurils, which involves a tandem hydrazone formation and subsequent triazine ring contraction. researchgate.net

Reductive or Oxidative Conditions: Treatment of 1,2,4-triazines with reducing agents (e.g., Zn/HOAc) or oxidizing agents can also induce ring contraction to yield imidazole-based structures. researchgate.netuchicago.edu

Ring Expansion:

While less common than ring contraction, ring expansion reactions of fused 1,2,4-triazine systems have been reported. These transformations typically involve the incorporation of atoms from a side chain or another fused ring into the triazine core, resulting in a larger ring system. For instance, the hydrolysis of certain thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazine derivatives can be accompanied by an expansion of the thiazole (B1198619) ring and a change in the fusion pattern to yield a thiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazine. researchgate.net Another example involves the reaction of triazolo[1,5-b] researchgate.netresearchgate.netnih.govdocumentsdelivered.comtetrazines (a related system) with malonic ester, which can lead to an expansion of the tetrazine ring to form triazolotetrazepines. nih.gov

Another significant transformation pathway for 1,2,4-triazines, particularly those with electron-withdrawing substituents like this compound, is the inverse electron demand aza-Diels-Alder reaction. In these reactions, the 1,2,4-triazine acts as the diene and reacts with electron-rich dienophiles. This cycloaddition is followed by the elimination of a small molecule (typically N2), resulting in the formation of a functionalized pyridine ring. Although this is a transformation of the ring, it is technically a ring transformation rather than a simple expansion. researchgate.net

Table 2: Examples of Ring Transformation Reactions in 1,2,4-Triazines

TransformationDescriptionInitial SystemReagents/ConditionsFinal Product
Ring Contraction Contraction of the six-membered triazine ring to a five-membered imidazole ring.Substituted 1,2,4-triazinesReducing agents, Oxidizing agents, AcidsImidazole derivatives
Ring Contraction (Tandem) Tandem hydrazone formation followed by ring contraction.Imidazo[4,5-e]-1,2,4-triazinesAromatic aldehydesSubstituted thioglycolurils
Ring Expansion Expansion of a fused ring system involving the 1,2,4-triazine core.Thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazineHydrolysisThiazino[2,3-c] researchgate.netresearchgate.netnih.govtriazine
Ring Transformation (Diels-Alder) Inverse electron demand aza-Diels-Alder reaction.1,2,4-triazineElectron-rich dienophiles (e.g., enamines)Pyridine derivatives

Advanced Spectroscopic and Structural Elucidation of Methyl 1,2,4 Triazine 3 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is a primary tool for determining the structure of organic molecules by mapping the carbon and proton frameworks. nih.gov For Methyl 1,2,4-triazine-3-carboxylate, with the molecular formula C₅H₅N₃O₂, NMR provides definitive evidence for its structural arrangement.

¹H NMR Spectral Analysis and Proton Environment Mapping

The ¹H NMR spectrum of this compound is expected to show two distinct signals, corresponding to the two types of protons in the molecule: those on the triazine ring and those in the methyl ester group.

The protons on the 1,2,4-triazine (B1199460) ring are in a highly electron-deficient environment due to the electronegativity of the nitrogen atoms. This deshielding effect causes their signals to appear significantly downfield in the aromatic region of the spectrum. For the parent 1,2,4-triazine, the ring protons appear at high chemical shifts. chemicalbook.com In related 1,2,4-triazine derivatives, the ring protons are typically observed between δ 8.0 and 9.5 ppm. researchgate.netnih.gov

The methyl group of the carboxylate function (-COOCH₃) consists of three equivalent protons. This results in a sharp singlet in the spectrum. The chemical shift for such methyl ester protons typically falls in the range of δ 3.7–4.1 ppm. nih.govorgchemboulder.com For the isomeric compound, Methyl 1,2,3-triazine-5-carboxylate, the methyl protons are observed at δ 4.07 ppm. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-5, H-6 (Triazine Ring) ~8.5 - 9.5 Multiplet

¹³C NMR Spectral Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated: two for the triazine ring carbons, one for the ester carbonyl carbon, and one for the methyl carbon.

The carbons within the 1,2,4-triazine ring are significantly deshielded and resonate at low field, typically in the range of δ 140–160 ppm. researchgate.netnih.gov The carbon atom attached to the carboxylate group (C-3) would likely have a different chemical shift compared to the other ring carbons. In the isomeric Methyl 1,2,3-triazine-5-carboxylate, the triazine ring carbons appear at δ 148.1 ppm and δ 119.3 ppm. nih.gov

The carbonyl carbon (C=O) of the methyl ester group is characteristically found further downfield, generally in the range of δ 160–175 ppm for esters. libretexts.orgoregonstate.edu The carbonyl carbon for Methyl 1,2,3-triazine-5-carboxylate is observed at δ 162.9 ppm. nih.gov The carbon of the methyl group (-OCH₃) is the most shielded and appears upfield, typically between δ 50 and 60 ppm. libretexts.orgpdx.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-3, C-5, C-6 (Triazine Ring) ~145 - 160
C=O (Carbonyl) ~162 - 165

Application of Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning proton and carbon signals. These methods have been successfully applied to the structural elucidation of other complex triazine derivatives. nih.gov

HSQC: This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show correlations between the triazine ring protons (H-5, H-6) and their attached carbons (C-5, C-6), as well as a correlation between the methyl protons and the methyl carbon.

HMBC: This experiment reveals long-range couplings between protons and carbons over two or three bonds. Key HMBC correlations would include the coupling between the methyl protons (-OCH₃) and the carbonyl carbon (C=O), confirming the ester functionality. Additionally, correlations between the ring protons and various ring carbons would solidify the assignments of the heterocyclic core.

Mass Spectrometry (MS) for Precise Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound (C₅H₅N₃O₂), the expected exact mass can be calculated. The analysis of related triazine derivatives by HRMS has proven to be a reliable method for confirming their molecular formulas. nih.govnih.govnih.gov

The isomeric compound, Methyl 1,2,3-triazine-5-carboxylate, which has the same elemental formula, shows a calculated m/z of 140.0454 for its protonated molecule [M+H]⁺, with a found value of 140.1454. nih.gov A similar result would be expected for this compound.

Table 3: Predicted HRMS Data for this compound

Ion Formula Calculated m/z

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands for the ester group and the triazine ring.

The most prominent feature would be the strong absorption band from the carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1735–1750 cm⁻¹. spectroscopyonline.com The spectrum of the isomeric Methyl 1,2,3-triazine-5-carboxylate shows a strong C=O stretch at 1737 cm⁻¹. nih.gov

The 1,2,4-triazine ring itself gives rise to several characteristic bands. e3s-conferences.org These include C=N and N=N stretching vibrations, which are typically found in the 1500–1600 cm⁻¹ region. e3s-conferences.orgmdpi.com Ring breathing and deformation vibrations are also expected at lower frequencies, often in the 700–800 cm⁻¹ range. e3s-conferences.orgmdpi.com The C-O single bond stretching of the ester is expected around 1300-1000 cm⁻¹.

Table 4: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
C=O Stretch Ester ~1735 - 1745 Strong
C=N, N=N Stretch Triazine Ring ~1500 - 1600 Medium-Strong
C-N Stretch Triazine Ring ~1350 - 1450 Medium
C-O Stretch Ester ~1250 - 1300 Strong

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

The electronic absorption spectrum of a molecule provides valuable information about its electronic transitions, conjugation, and chromophoric systems. For 1,2,4-triazine derivatives, the UV-Vis spectrum is typically characterized by absorption bands arising from π → π* and n → π* transitions within the aromatic heterocyclic ring.

Generally, the π → π* transitions are of high intensity and occur at shorter wavelengths, while the n → π* transitions, which are formally forbidden and thus of lower intensity, appear at longer wavelengths. The presence of a carboxylate group, such as the methyl ester in the title compound, can influence the electronic distribution within the triazine core and thus affect the absorption spectrum. Without additional extensive conjugation, simple carboxylic acids and their esters typically absorb around 210 nm, which is often too low to be of practical use for routine characterization. libretexts.org However, when attached to a chromophoric system like the 1,2,4-triazine ring, this can shift.

For comparison, a study on various triazine herbicide species showed distinct UV-Vis absorption spectra that are useful for their determination. researchgate.net Another investigation on 1,2,4-triazine-based materials reported experimental maximum absorption wavelengths for different derivatives to be around 350-400 nm. nih.gov These findings suggest that this compound would likely exhibit significant absorption in the UV-A or near-UV region.

Table 1: Representative UV-Vis Absorption Data for Selected 1,2,4-Triazine Derivatives

Compound Nameλmax (nm)Solvent/Method
5,6-diphenyl-1,2,4-triazine-3(4H)-thione (DTT)400Experimental nih.gov
1,4-Bis((5,6-diphenyl-1,2,4-triazin-3-yl)thio)butane (BDTTB)350Experimental nih.gov
1,4-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)benzene (BDTTMB)350Experimental nih.gov
2,6-Bis(((5,6-diphenyl-1,2,4-triazin-3-yl)thio)methyl)pyridine (DTTMP)350Experimental nih.gov

Disclaimer: The data presented in this table is for analogous 1,2,4-triazine derivatives and is intended to provide a general context for the expected spectral behavior of this compound.

Solid-State Structural Determination via Single Crystal X-ray Diffraction (XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and reactivity of a molecule.

Specific crystallographic data for this compound could not be located in the surveyed literature. However, the crystal structures of several other 1,2,4-triazine derivatives have been reported, offering a basis for understanding the likely solid-state conformation of the title compound.

For example, the crystal structures of 6-methyl-3-phenylbenzo[e] nih.govresearchgate.netsigmaaldrich.comtriazine and 8-methyl-3-phenylbenzo[e] nih.govresearchgate.netsigmaaldrich.comtriazine have been determined. researchgate.net The former crystallizes in the orthorhombic space group Pbca, while the latter adopts the monoclinic space group P2₁/c. researchgate.net Both isomers feature a planar heteroaromatic framework, with the molecular packing dominated by π–π stacking interactions. researchgate.net This planarity is a common feature of the 1,2,4-triazine core.

Table 2: Representative Crystallographic Data for Selected 1,2,4-Triazine Derivatives

Compound NameCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)
6-methyl-3-phenylbenzo[e] nih.govresearchgate.netsigmaaldrich.comtriazineOrthorhombicPbcaValue not providedValue not providedValue not provided909090
8-methyl-3-phenylbenzo[e] nih.govresearchgate.netsigmaaldrich.comtriazineMonoclinicP2₁/cValue not providedValue not providedValue not provided90Value not provided90

Disclaimer: The data presented in this table is for analogous 1,2,4-triazine derivatives and is intended to provide a general context for the expected crystallographic properties of this compound. The specific unit cell parameters were not available in the cited abstract.

Computational Chemistry and Theoretical Investigations of Methyl 1,2,4 Triazine 3 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT methods, particularly using hybrid functionals like B3LYP, are frequently employed to elucidate molecular properties. d-nb.inforesearchgate.net

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the electronic energy at various atomic arrangements to find the minimum energy conformation. For 1,2,4-triazine derivatives, methods like DFT with the B3LYP functional and a basis set such as 6-31G(d,p) are used to obtain optimized molecular structures. d-nb.info This process yields crucial information on bond lengths, bond angles, and dihedral angles, which define the molecule's shape.

Conformational analysis is particularly important for flexible molecules. While the 1,2,4-triazine ring itself is rigid, the methyl carboxylate substituent can rotate. DFT calculations can map the potential energy surface associated with the rotation around the C3-C(O) bond to identify the most stable conformer(s). The planarity of the triazine ring is a key structural feature, with the ester group's orientation relative to the ring influencing its electronic properties and steric interactions.

Table 1: Representative Optimized Structural Parameters for a 1,2,4-Triazine Scaffold (Illustrative)

ParameterDescriptionTypical Calculated Value (Å or °)
C-N Bond LengthsBonds within the triazine ring~1.33 - 1.38 Å
C-C Bond LengthBond within the triazine ring~1.40 Å
C-C Bond LengthBond between ring C3 and carboxyl C~1.50 Å
C=O Bond LengthCarbonyl bond in the ester group~1.21 Å
Ring Dihedral AnglesTorsion angles defining ring planarity~0° or 180°

Note: The values in this table are illustrative for a generic 1,2,4-triazine system and are meant to represent the type of data obtained from geometry optimization calculations.

The electronic nature of Methyl 1,2,4-triazine-3-carboxylate is dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), is a critical indicator of the molecule's chemical reactivity, kinetic stability, and polarizability. scribd.comirjweb.comresearchgate.net A small HOMO-LUMO gap suggests high reactivity. researchgate.net

For 1,2,4-triazine systems, the electron-deficient nature of the ring generally leads to low-lying LUMO energy levels. d-nb.infonih.gov The distribution of these orbitals is also informative; the HOMO is typically located on more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient areas. d-nb.infonih.gov In this compound, the triazine ring acts as an electron-withdrawing scaffold, and the distribution of the LUMO is expected to be primarily on the ring, making it susceptible to nucleophilic attack. DFT calculations can precisely map these orbitals and quantify their energies.

Table 2: Key Electronic Properties from DFT and Their Significance

PropertyDescriptionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
Eg (HOMO-LUMO gap)Energy difference between LUMO and HOMOCorrelates with chemical reactivity and stability. scribd.comirjweb.com
Molecular Electrostatic Potential (MEP)3D map of charge distributionIdentifies sites for electrophilic and nucleophilic attack. worldscientific.comnih.gov

DFT calculations are a powerful tool for predicting and interpreting spectroscopic data.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to calculate the nuclear magnetic shielding tensors, which are then converted into 1H and 13C NMR chemical shifts. researchgate.netnih.gov Comparing these theoretical shifts with experimental data can help confirm the structure and assign specific resonances. nih.gov

IR Spectroscopy: DFT can compute the vibrational frequencies and their corresponding intensities, which helps in assigning the absorption bands in an experimental FT-IR spectrum. nih.gov Calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the theoretical method. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netnih.gov It calculates the energies of electronic transitions from the ground state to various excited states, corresponding to the λmax values in a UV-Vis spectrum. d-nb.info These calculations can explain the origin of observed absorptions, such as n → π* or π → π* transitions. researchgate.net

Table 3: Computational Methods for Spectroscopic Prediction

Spectroscopy TypeComputational MethodPredicted Parameters
Nuclear Magnetic Resonance (NMR)DFT with GIAO1H and 13C Chemical Shifts
Infrared (IR)DFTVibrational Frequencies and Intensities
Ultraviolet-Visible (UV-Vis)TD-DFTElectronic Transition Energies (λmax) and Oscillator Strengths

Mechanistic Computational Studies of 1,2,4-Triazine Reactions (e.g., IEDDA pathways)

The 1,2,4-triazine core is well-known for its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions, where the electron-deficient triazine acts as the diene and reacts with an electron-rich dienophile. researchgate.net DFT calculations are instrumental in elucidating the mechanisms of these reactions. Computational studies can map the entire reaction coordinate, identifying the transition state structures and calculating the activation energy barriers.

Research has shown that unsubstituted 1,2,4-triazine can be less reactive in IEDDA reactions compared to other heterocycles like 1,3-oxazin-6-one. uq.edu.au However, its reactivity can be significantly enhanced. DFT calculations have revealed that coordination of a metal fragment, such as Re(I), to the 1,2,4-triazine ring can accelerate the IEDDA reaction rate by lowering the activation barrier. rsc.orgnorthumbria.ac.uk This acceleration is attributed to a more favorable interaction energy and a lower distortion energy (the energy required to deform the reactants into their transition state geometries) for the triazine complex compared to analogous tetrazine systems. rsc.orgnorthumbria.ac.uk These computational insights are crucial for designing more efficient bioorthogonal reactions based on the 1,2,4-triazine scaffold. rsc.orgnorthumbria.ac.uk

Molecular Docking Simulations for Ligand-Target Interaction Hypothesis Generation (for scaffold studies)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a 1,2,4-triazine derivative) when bound to a second molecule (a receptor, typically a protein). pensoft.net This method is fundamental in drug discovery for generating hypotheses about how a ligand might interact with its biological target at the molecular level. nih.govresearchgate.net

For the 1,2,4-triazine scaffold, docking studies have been used to investigate potential inhibitors for various enzymes. nih.govresearchgate.net The process involves placing the ligand into the binding site of the protein and using a scoring function to estimate the binding affinity. The results can identify key intermolecular interactions, such as:

Hydrogen bonds: The nitrogen atoms of the triazine ring and the carbonyl oxygen of the ester group in this compound are potential hydrogen bond acceptors.

Hydrophobic interactions: Aromatic rings and alkyl groups can form favorable interactions with nonpolar residues in the protein's binding pocket. nih.gov

Studies on 1,2,4-triazine-based inhibitors for human D-amino acid oxidase (h-DAAO), for instance, used docking to identify crucial amino acid residues like Gly313, Arg283, Tyr224, and Tyr228 that form hydrogen bonds and hydrophobic contacts with the inhibitors, stabilizing the complex. nih.govnih.gov Such simulations guide the rational design of new derivatives with improved binding affinity and selectivity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Scaffold Optimization (general principles)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. worldscientific.com For the 1,2,4-triazine scaffold, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. nih.govrsc.org

The general principle involves these steps:

Dataset Collection: A set of 1,2,4-triazine derivatives with experimentally measured biological activity (e.g., IC50 values) is compiled. nih.gov

Molecular Alignment: All molecules in the dataset are structurally aligned based on a common substructure or a highly active template molecule. nih.gov

Field Calculation: For each molecule, steric and electrostatic fields (in CoMFA) or other physicochemical property fields (in CoMSIA) are calculated on a 3D grid surrounding the molecules.

Model Generation: Statistical methods are used to build a correlation between the variations in the field values and the variations in biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using an external set of compounds not included in the model generation. nih.gov

The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the scaffold would likely increase or decrease activity. rsc.org For example, a map might show that a bulky, electropositive substituent at a specific position on the triazine ring is favorable for activity, thus guiding the synthesis of new, potentially more potent analogs. nih.govrsc.org

Research Applications of Methyl 1,2,4 Triazine 3 Carboxylate As a Versatile Chemical Scaffold

Role in the Construction of Diverse Polyfunctional Heterocyclic Architectures

The 1,2,4-triazine (B1199460) ring system is a key structural motif present in a multitude of synthetic and natural compounds. The reactivity of methyl 1,2,4-triazine-3-carboxylate, particularly in inverse electron demand Diels-Alder reactions, allows for the construction of highly functionalized nitrogen-containing heterocycles. This reactivity has been exploited in the synthesis of complex molecular frameworks.

One of the notable applications of triazine derivatives is in the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b] sigmaaldrich.comnih.govd-nb.infotriazine sulfonamides. For instance, the multi-step synthesis of the novel compound MM-129 starts from a 1,2,4-triazine derivative. nih.gov This highlights the utility of the triazine scaffold as a foundational element for creating intricate, polycyclic heterocyclic systems with potential biological activities.

Contributions to Advanced Materials Science and Technology

The unique optoelectronic properties of triazine-based molecules have led to their use in the development of advanced organic materials. nih.gov These materials are increasingly being explored for applications in solar cells and other electronic devices due to their high electron affinity, thermal stability, and tunable optoelectronic characteristics through simple structural modifications. mdpi.com

Optoelectronic Applications (e.g., N-type Semiconductors, Organic Solar Cells)

Triazine derivatives are valuable as electron-deficient building blocks in the design of organic semiconductors. Their inherent properties make them suitable for creating n-type materials, which are essential components in various electronic devices. The electron-withdrawing nature of the triazine core facilitates the transport of electrons, a crucial characteristic for efficient n-type semiconductors.

In the realm of organic solar cells (OSCs), triazine-based materials have been successfully employed as both donor and acceptor components. mdpi.comnih.gov The performance of these solar cells can be significantly enhanced by the incorporation of a triazine core into the molecular structure of the active materials. nih.gov For example, triazine-based small molecules have been developed as non-fullerene acceptors in OSCs, demonstrating the versatility of this scaffold. mdpi.com Furthermore, theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) have been conducted on 1,2,4-triazine derivatives to evaluate their potential in dye-sensitized solar cells (DSSCs). d-nb.infonih.gov These computational investigations help in understanding the electronic structure, absorption spectra, and other key parameters like HOMO-LUMO energy gaps, which are critical for designing efficient solar cell materials. d-nb.infonih.gov

Table 1: Optoelectronic Properties of Selected Triazine-Based Materials for Solar Cell Applications

Compound/Material Application Key Findings
Triazine-based Small Molecules Organic Solar Cells (Acceptor) Utilized as non-fullerene acceptors, demonstrating the versatility of the triazine scaffold. mdpi.com
1,2,4-Triazine Derivatives Dye-Sensitized Solar Cells (Computational Study) DFT and TD-DFT calculations show their potential as sensitizers in DSSCs. d-nb.infonih.gov
Triphenylamine-Triazine Complexes Organic Semiconductors Hydrogen-bonded complexes form columnar liquid crystalline phases with high hole mobility. csic.es
CN-PO-TAZ and Br-PO-TAZ Organic Solar Cells Incorporation of these triazine-based molecules led to power conversion efficiencies of up to 8.33%. nih.gov

Engagement in Medicinal Chemistry Scaffold Design and Exploration (focused on design and in vitro mechanistic studies)

The 1,2,4-triazine scaffold is a prominent structural motif in a wide array of biologically active compounds, making it a valuable starting point for the design and development of new therapeutic agents. nih.gov Its ability to be readily functionalized allows for the systematic exploration of structure-activity relationships.

Structure-Activity Relationship (SAR) Investigations for Scaffold Modification

The modification of the 1,2,4-triazine core is a common strategy in medicinal chemistry to optimize the potency and pharmacokinetic properties of drug candidates. For example, in the development of G-protein-coupled receptor 84 (GPR84) antagonists, extensive SAR studies have been conducted on 1,2,4-triazine derivatives. nih.govacs.org These studies involve the synthesis of analogues with various substituents at different positions of the triazine ring to understand how these changes affect biological activity. nih.govacs.org

In one such study, the 5- and 6-aryl substituents of a 1,2,4-triazine-based GPR84 antagonist were systematically varied to probe their interaction with the receptor. nih.govacs.org This led to the identification of novel analogues with improved potency and drug-like properties. nih.govacs.org Similarly, in the design of novel antibacterial agents, the bioisosteric replacement of a thieno[2,3-d]pyrimidinone nucleus with a thiazolo[3,2-b]-1,2,4-triazinone nucleus was explored, demonstrating the importance of the core scaffold in determining biological activity. nih.gov

Table 2: Examples of SAR Studies on 1,2,4-Triazine Derivatives

Compound Series Target Key Modifications Outcome
3-((5,6-diaryl-1,2,4-triazin-3-yl)methyl)-1H-indoles GPR84 Variation of 5- and 6-aryl substituents Identification of potent antagonists with improved druglike properties. nih.govacs.org
7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives Antibacterial (TrmD) Introduction of various substituent groups on the thiazolo[3,2-b]-1,2,4-triazinone nucleus Compounds with a terminal amide fragment exhibited broad-spectrum antibacterial activity. nih.gov
Ferrocene-functionalized analogues of imatinib (B729) and nilotinib BCR-ABL1+ CML cells Substitution of key pharmacophoric regions with ferrocene (B1249389) units Altered binding interactions within the c-Abl kinase ATP-binding site and enhanced potency in certain cell lines. mdpi.com

In Vitro Assays for Target Binding and Mechanistic Understanding (avoiding specific clinical efficacy)

In vitro assays are crucial for characterizing the interaction of novel compounds with their biological targets and for elucidating their mechanism of action. For the 1,2,4-triazine-based GPR84 antagonists, guanosine (B1672433) 5′-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assays were used to determine their potency (pIC₅₀ values). nih.gov These assays measure the ability of a compound to inhibit the binding of a radiolabeled ligand to the receptor, providing a quantitative measure of its antagonist activity.

In the study of a novel pyrazolo[4,3-e]tetrazolo[1,5-b] sigmaaldrich.comnih.govd-nb.infotriazine derivative, MM-129, its effect on colon cancer cell lines was investigated using in vitro assays. The MTT assay was used to assess cell viability and determine the IC₅₀ value, which was found to be significantly lower than that of reference drugs. nih.gov Further mechanistic studies revealed that MM-129 induced apoptosis, as evidenced by an increased expression of caspase-9, a key protein in the apoptotic pathway. nih.gov These in vitro studies provide valuable insights into the molecular mechanisms underlying the observed biological activity, without making claims about clinical efficacy.

Future Research Directions and Outlook for Methyl 1,2,4 Triazine 3 Carboxylate Chemistry

Development of Novel and Sustainable Synthetic Methodologies for 1,2,4-Triazine (B1199460) Carboxylates

The future of synthesizing 1,2,4-triazine carboxylates is geared towards greener, more efficient, and economically viable methods. Traditional syntheses often involve multiple steps, harsh conditions, or the use of toxic reagents. chemistryviews.orgModern approaches are increasingly focused on sustainability and efficiency.

Key areas of development include:

Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times from hours to mere seconds or minutes while improving yields for various 1,2,4-triazine derivatives. tandfonline.commdpi.comnih.govMicrowave-assisted organic synthesis (MAOS) can be performed under solvent-free conditions, often using solid supports like alumina (B75360) or silica (B1680970) gel, which minimizes waste and avoids the hazards of high-pressure reactions with solvents. tandfonline.comresearchgate.net* Domino and One-Pot Reactions: Simple and efficient [4+2] domino annulation reactions are being developed to construct the 1,2,4-triazine core from readily available materials like ketones, aldehydes, and alkynes in a single pot. rsc.orgresearchgate.netThese strategies enhance atom economy and reduce the need for purification of intermediates. A microwave-assisted, one-pot, three-step metal-free annulation has been successfully used to synthesize highly substituted 3-hydrazinyl-1,2,4-triazines. chemistryviews.org* Eco-Friendly Protocols: Research into "green chemistry" approaches is a priority. This includes the use of non-toxic catalysts, biodegradable solvents, and developing reactions that can be performed in aqueous media. nih.govnih.govFor instance, an eco-friendly synthesis of certain 1,2,4-triazine derivatives has been developed using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a solvent without a catalyst, achieving good yields at moderate temperatures. researchgate.netbibliomed.org These advancements aim to make the synthesis of complex molecules like methyl 1,2,4-triazine-3-carboxylate more accessible, scalable, and environmentally benign.

Exploration of Underexplored Reaction Pathways and Cascade Transformations

The 1,2,4-triazine ring is an electron-deficient azadiene, making it a prime candidate for inverse-electron-demand Diels-Alder (IEDDA) reactions. researchgate.netnih.govsigmaaldrich.comThis reactivity is central to its utility in synthesis and bioconjugation. Future work will focus on expanding the scope of these reactions and discovering new transformations.

Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: While the IEDDA reaction of 1,2,4-triazines with strained dienophiles like trans-cyclooctene (B1233481) (TCO) is established, there is still much to explore. nih.govresearchgate.netSystematic studies are needed to understand how substituents on both the triazine and the dienophile affect reaction kinetics. rsc.orgrsc.orgThis knowledge will allow for the fine-tuning of reactivity for specific applications. For example, converting 1,2,4-triazines into cationic pyridinium (B92312) or N-1-alkyl triazinium salts has been shown to enhance their reactivity by several orders of magnitude, making them more effective for bioconjugation. researchgate.netrsc.orgnih.gov* Cascade Sequences: The products of IEDDA reactions—often substituted pyridines or 1,2-diazines—can themselves be reactive intermediates. nih.govDesigning cascade sequences where an initial IEDDA reaction triggers subsequent transformations is a promising area. For instance, intramolecular IEDDA reactions between a 1,2,4-triazine and a tethered imidazole (B134444) have been shown to produce complex tetrahydro-1,5-naphthyridines through a cycloaddition-elimination cascade. acs.org* Novel Reaction Partners: The majority of research has focused on reactions with strained alkenes and alkynes. Investigating the reactivity of this compound with a broader range of reaction partners, such as enamines, ynamines, and electron-rich heterocycles, will uncover new synthetic pathways. sigmaaldrich.com

Integration of Advanced Computational Modeling for Predictive Molecular Design

Computational chemistry is an increasingly powerful tool for accelerating the discovery and optimization of molecules like this compound. By simulating molecular properties and reaction pathways, researchers can prioritize synthetic targets and gain deeper mechanistic insights.

Predicting Reactivity and Selectivity: Density Functional Theory (DFT) and other computational methods can be used to calculate the energy barriers of potential reactions, predicting which pathways are most favorable. nih.govThis is particularly useful for designing IEDDA reactions, where computational analyses can identify which triazine-dienophile pairs will react orthogonally and with the desired speed. researchgate.net* Structure-Activity Relationship (SAR) Studies: For applications in drug discovery, 3D-Quantitative Structure-Activity Relationship (3D-QSAR) models can reveal the relationships between the structural features of 1,2,4-triazine derivatives and their biological activity. nih.govSuch models, combined with molecular docking and dynamics simulations, can guide the design of new inhibitors with enhanced potency and selectivity. nih.govmdpi.com* Designing Functional Materials: Computational methods are used to predict the electronic and photophysical properties of novel 1,2,4-triazine derivatives for applications like dye-sensitized solar cells (DSSCs). nih.govTime-dependent DFT (TD-DFT) can calculate absorption spectra and energy levels (HOMO/LUMO), helping to identify promising candidates for organic electronics. nih.govrsc.orgComputational studies can also assess properties like bond dissociation energies to evaluate triazines as electrochemical sources of radicals for electrosynthesis. acs.organu.edu.au

Table 1: Computationally Predicted Properties of Select Triazine Derivatives

Compound/System Computational Method Predicted Property Application Context Reference
1,2,4-Triazine Derivatives 3D-QSAR (CoMFA/CoMSIA) pIC50 values for h-DAAO inhibition Antipsychotic Drug Design nih.gov
1,2,4-Triazine Dyes TD-DFT (CAM-B3LYP) HOMO/LUMO energies, Energy gap (Eg), Voc Dye-Sensitized Solar Cells nih.gov
Oxidized Triazine Adducts DFT N-C bond dissociation Gibbs free energies Electrosynthesis acs.organu.edu.au
TZ and H2S DFT Reaction energy barriers (kcal/mol) H2S Scavenging Mechanism nih.gov

Application in Supramolecular and Polymer Chemistry

The planar, nitrogen-rich structure of the triazine ring makes it an excellent building block for creating highly ordered, functional materials through both non-covalent and covalent assembly.

Supramolecular Self-Assembly: The nitrogen atoms in the 1,2,4-triazine ring can act as hydrogen bond acceptors, guiding the self-assembly of molecules into well-defined architectures like molecular duplexes. nih.govThe predictable nature of these interactions makes triazines attractive platforms for crystal engineering and creating complex, stimuli-responsive systems. nih.govEncapsulating triazine derivatives within larger host molecules like cucurbiturils can create fluorescent assemblies for advanced applications. nih.gov* Covalent Organic Frameworks (COFs): Triazines are popular building blocks for COFs, which are crystalline porous polymers with high thermal and chemical stability. nih.govnih.govmdpi.comThese materials have high surface areas and tunable pore sizes, making them promising for applications in gas storage and separation, catalysis, and environmental remediation (e.g., adsorbing pollutants). nih.govmdpi.comrsc.orgacs.orgRecent work has even demonstrated the synthesis of triazine-based COFs using CO2 as a precursor, highlighting a sustainable path to these advanced materials. nih.gov* Polymer Synthesis: Bis(1,2,4-triazines) are being explored as monomers for creating novel polymers via IEDDA polymerization processes. rsc.orgThe resulting polymers, containing repeating heterocyclic units, are expected to have unique thermal and electronic properties.

Expanding the Utility as Probes in Chemical Biology Research

Bioorthogonal chemistry allows for the study of biomolecules in their native environments without interference. escholarship.orgThe 1,2,4-triazine scaffold has emerged as a key player in this field due to its stability in biological media and its selective reactivity. nih.govresearchgate.net

Bioorthogonal Labeling: The IEDDA reaction between a 1,2,4-triazine and a strained alkene like TCO is a robust bioorthogonal ligation. nih.govThis allows for the precise labeling of proteins and other biomolecules. For example, a triazine-containing amino acid can be genetically incorporated into a protein and then specifically tagged with a fluorescent probe. nih.govresearchgate.net* Developing Mutually Orthogonal Reactions: A significant goal in chemical biology is to develop multiple, mutually orthogonal reactions that can be performed simultaneously in the same system to track different processes. The unique reactivity profile of 1,2,4-triazines makes them strong candidates for developing such reaction sets, potentially in combination with tetrazines and cyclopropenones. escholarship.org* Fluorogenic Probes: A particularly exciting development is the discovery that certain cationic 1,2,4-triazines form highly fluorescent products upon reacting with TCOs. rsc.orgrsc.orgThis "turn-on" fluorescence is ideal for creating fluorogenic probes that only light up when they have reached their biological target, reducing background noise in cellular imaging experiments. rsc.orgrsc.org The continued development of 1,2,4-triazine carboxylates and their derivatives promises to yield powerful new tools for chemists, materials scientists, and biologists alike, enabling the creation of novel therapeutics, advanced materials, and sophisticated probes to unravel the complexities of living systems.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 1,2,4-triazine-3-carboxylate and its derivatives?

  • Methodological Answer : A common approach involves annulation reactions between glycine imino esters and phosphorylating agents like the Seyferth–Gilbert reagent. For example, methyl 2-[(4-chlorobenzylidene)amino]acetate reacts with Seyferth–Gilbert reagent under optimized conditions (AgF catalyst, THF solvent, room temperature) to yield phosphorylated tetrahydro-1,2,4-triazine-3-carboxylates . Diels-Alder reactions using ethyl 1,2,4-triazine-3-carboxylate with tetrahydropyridine derivatives also provide access to naphthyridine frameworks, though yields may vary .

Q. What spectroscopic techniques are critical for characterizing this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P) is essential for structural elucidation. For instance, ¹H NMR of methyl 5-(4-chlorophenyl)-6-(diethoxyphosphoryl)-tetrahydrotriazine-3-carboxylate reveals distinct signals for aromatic protons (δ 7.21–7.34 ppm) and methyl ester groups (δ 3.86 ppm). X-ray crystallography further confirms stereochemistry, as demonstrated for phosphorylated derivatives .

Q. How are triazine carboxylate esters applied in heterocyclic chemistry?

  • Methodological Answer : These esters serve as precursors for synthesizing nitrogen-rich heterocycles. For example, Diels-Alder reactions with tetrahydropyridine derivatives yield fused naphthyridine systems, useful in medicinal chemistry . Functional group compatibility (e.g., halides, esters, trifluoromethyl groups) allows diversification for structure-activity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high diastereoselectivity in phosphorylated triazine synthesis?

  • Methodological Answer : Catalyst selection is critical. AgF outperforms other silver salts (e.g., AgNO₃) in annulation reactions, enhancing yields (up to 73%) and diastereoselectivity (>99:1). Solvent choice (THF) and substrate stoichiometry (1.5:1 ratio of imino ester to phosphorylating agent) further minimize polar product losses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.